
Hdac-IN-44
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac-IN-44 is a novel histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylases have shown promise in the treatment of various cancers and neurodegenerative diseases by promoting histone acetylation and gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-44 involves multiple steps, including the formation of key intermediates and the final coupling reactionReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure scalability and cost-effectiveness. This involves the use of large-scale reactors, efficient purification techniques, and stringent quality control measures. The process may also include the development of green chemistry approaches to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Hdac-IN-44 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and thiols.
Electrophiles: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deacetylated compounds .
Applications De Recherche Scientifique
Hdac-IN-44 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of histone deacetylases in chromatin remodeling and gene expression.
Biology: Employed in cell culture experiments to investigate the effects of histone deacetylase inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, neurodegenerative diseases, and inflammatory conditions.
Industry: Utilized in the development of new drugs and chemical probes for epigenetic research
Mécanisme D'action
Hdac-IN-44 exerts its effects by inhibiting the enzymatic activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and increased gene transcription. The molecular targets of this compound include class I and II histone deacetylases, which are involved in various cellular processes such as cell cycle regulation, apoptosis, and differentiation .
Comparaison Avec Des Composés Similaires
Hdac-IN-44 is unique compared to other histone deacetylase inhibitors due to its specific chemical structure and potency. Similar compounds include:
Suberoylanilide hydroxamic acid (SAHA): A well-known histone deacetylase inhibitor with broad-spectrum activity.
Trichostatin A (TSA): A potent inhibitor of class I and II histone deacetylases.
Valproic acid (VPA): A histone deacetylase inhibitor with additional anticonvulsant properties .
This compound stands out due to its higher selectivity and efficacy in preclinical models, making it a promising candidate for further development and clinical evaluation .
Propriétés
Formule moléculaire |
C26H27BrN4O4 |
|---|---|
Poids moléculaire |
539.4 g/mol |
Nom IUPAC |
6-[(2S,8S)-2-(4-bromophenyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]-N-hydroxyhexanamide |
InChI |
InChI=1S/C26H27BrN4O4/c27-17-11-9-16(10-12-17)25-24-19(18-6-3-4-7-20(18)28-24)14-21-26(34)30(15-23(33)31(21)25)13-5-1-2-8-22(32)29-35/h3-4,6-7,9-12,21,25,28,35H,1-2,5,8,13-15H2,(H,29,32)/t21-,25-/m0/s1 |
Clé InChI |
SKKVUVSMTPERBW-OFVILXPXSA-N |
SMILES isomérique |
C1[C@H]2C(=O)N(CC(=O)N2[C@H](C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCCCCC(=O)NO |
SMILES canonique |
C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCCCCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


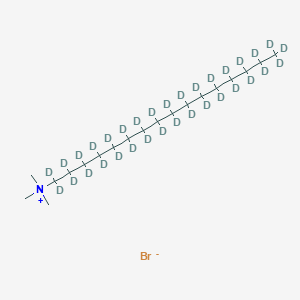

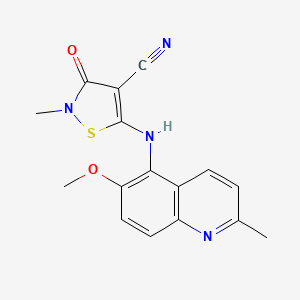
![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)
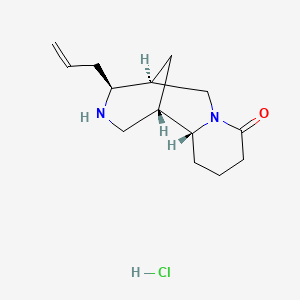

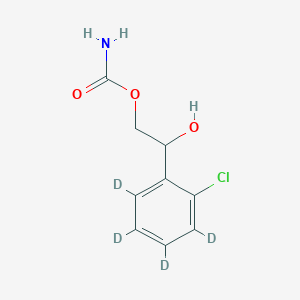
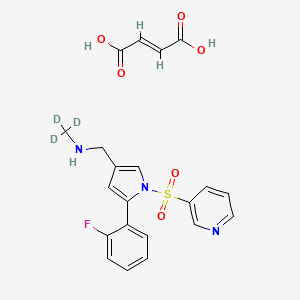

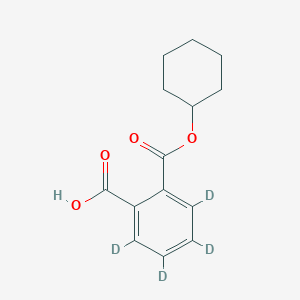
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)
